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Compound of Interest

Compound Name: Zgwatinib

Cat. No.: B610918 Get Quote

This guide provides an objective comparison of Zgwatinib's potency against other established

c-MET inhibitors, supported by experimental data. It is intended for researchers, scientists, and

drug development professionals working in oncology and kinase inhibitor research.

The c-MET receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a

signaling pathway crucial for cell proliferation, survival, migration, and invasion.[1][2]

Dysregulation of the HGF/c-MET axis through gene amplification, mutation, or protein

overexpression is implicated in the development and metastasis of numerous cancers, making

it a prime therapeutic target.[3][4] Zgwatinib (SOMG-833) has emerged as a potent, selective,

and ATP-competitive c-MET inhibitor.[5][6]

Comparative Potency of c-MET Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following table summarizes the in vitro potency of Zgwatinib in comparison to other well-

documented c-MET inhibitors. Lower IC50 values indicate higher potency.
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Inhibitor c-MET IC50 (nM) Inhibitor Type / Notes

Zgwatinib (SOMG-833) 0.93
ATP-competitive; highly

selective.[5][6]

Cabozantinib (XL184) 1.3
Multi-kinase inhibitor

(VEGFR2, RET, KIT, etc.).[7]

Crizotinib (PF-02341066) 11
Multi-kinase inhibitor (ALK,

ROS1).[7]

KRC-00715 9.0 Selective c-Met inhibitor.[8]

SU11274 10 Selective c-Met inhibitor.[7]

Capmatinib
Not specified in provided

results

Approved for NSCLC with MET

alterations.[4][9]

Savolitinib
Not specified in provided

results
Selective c-Met inhibitor.[10]

As the data indicates, Zgwatinib demonstrates exceptional potency against c-MET, with a sub-

nanomolar IC50 value that compares favorably to other selective and multi-kinase inhibitors

targeting this pathway.

The c-MET Signaling Pathway and Inhibition
The binding of HGF to the c-MET receptor triggers its dimerization and the autophosphorylation

of key tyrosine residues in its intracellular kinase domain.[11] This activation creates docking

sites for adaptor proteins, which in turn initiate several downstream signaling cascades,

including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, promoting cell growth, survival, and

motility.[1][12][13] Zgwatinib functions as an ATP-competitive inhibitor, occupying the ATP-

binding site within the c-MET kinase domain. This action blocks autophosphorylation and

prevents the activation of downstream signaling.[6]
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Caption: The HGF/c-MET signaling pathway and the inhibitory action of Zgwatinib.

Experimental Protocols
The potency of c-MET inhibitors like Zgwatinib is typically determined through in vitro kinase

assays. A common and robust method is the Homogeneous Time-Resolved Fluorescence

(HTRF) assay.[8][14]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

against the c-MET kinase.
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Materials:

Recombinant c-MET kinase domain

Peptide substrate (e.g., a poly-Glu, Tyr peptide)

Test compound (e.g., Zgwatinib) at various concentrations

Adenosine Triphosphate (ATP)

Assay buffer

Stop solution containing EDTA

Detection reagents: Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and a

second antibody or streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

Methodology:

Reaction Setup: The c-MET enzyme, peptide substrate, and varying concentrations of the

inhibitor (Zgwatinib) are combined in a microplate well and incubated for a short period.

Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated to

allow for substrate phosphorylation.

Termination: The reaction is stopped by adding a solution containing EDTA, which chelates

the Mg2+ ions necessary for kinase activity.

Detection: The HTRF detection reagents are added to the wells. The anti-phosphotyrosine

antibody binds to the phosphorylated substrate.

Signal Measurement: After a final incubation period, the plate is read in a fluorescence plate

reader. The reader excites the Europium donor fluorophore, and if the acceptor is in close

proximity (i.e., bound to the same phosphorylated peptide), FRET occurs, and a signal is

emitted by the acceptor.

Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate.

The data is plotted as kinase activity versus inhibitor concentration, and a dose-response
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curve is generated to calculate the IC50 value.
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Caption: General workflow for determining c-MET inhibitor potency using an HTRF assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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